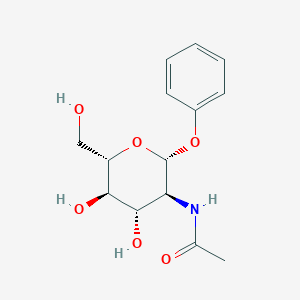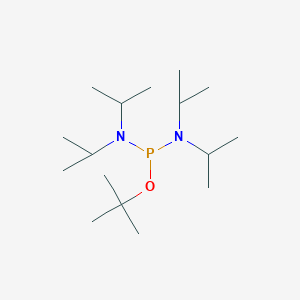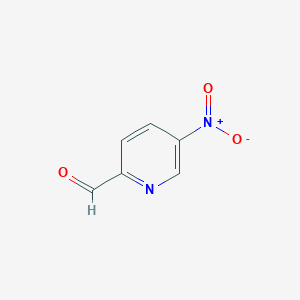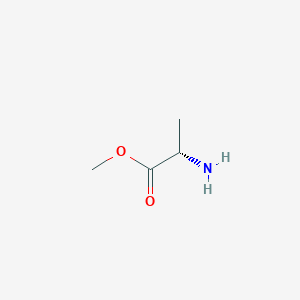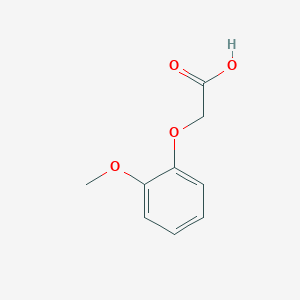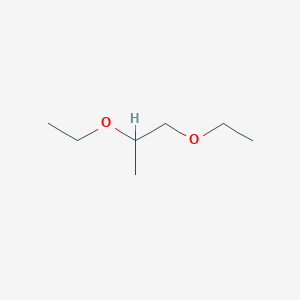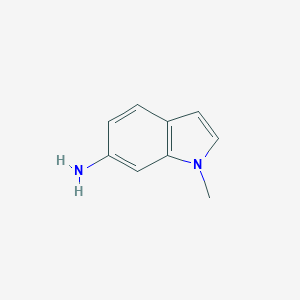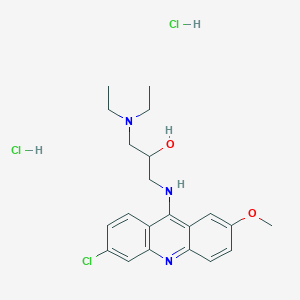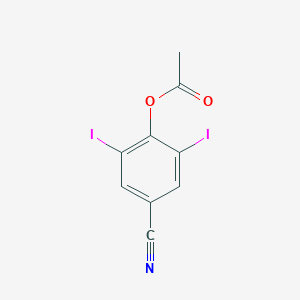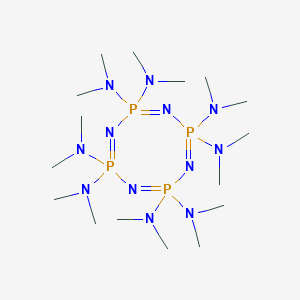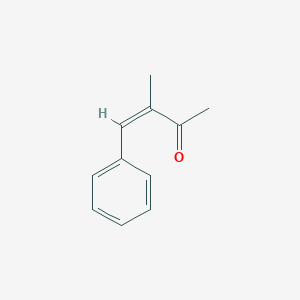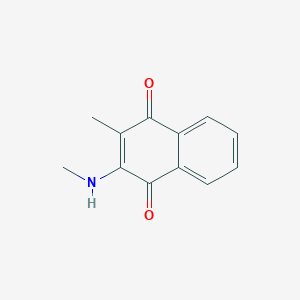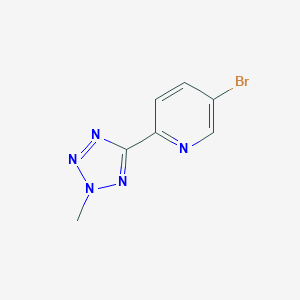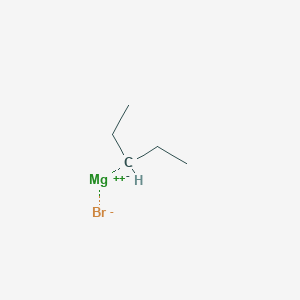
3-Pentylmagnesium bromide
Descripción general
Descripción
3-Pentylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound that is widely used in organic synthesis for creating carbon-carbon bonds. Although the provided papers do not directly discuss 3-pentylmagnesium bromide, they do provide insights into the behavior and reactions of similar Grignard reagents, which can be extrapolated to understand the properties and reactivity of 3-pentylmagnesium bromide.
Synthesis Analysis
The synthesis of Grignard reagents typically involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent. For instance, the preparation of furylmethylmagnesium bromide and phenylmagnesium bromides is achieved through the reaction of corresponding bromides with magnesium, sometimes using activated magnesium-copper alloy or by exchange reactions with arylmercury bromides . These methods could potentially be applied to synthesize 3-pentylmagnesium bromide by reacting 1-bromo-3-pentene with magnesium.
Molecular Structure Analysis
Grignard reagents are known to form complex structures, often existing as dimers or higher oligomers in solution or in solid state. For example, the structure of ethylmagnesium bromide was found to be dimeric when complexed with diisopropyl ether . Similarly, a polymeric chain structure was observed for an unsolvated adduct of dineopentylmagnesium and neopentylmagnesium bromide . These findings suggest that 3-pentylmagnesium bromide could also exhibit complex structural behavior, potentially forming dimers or polymers.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of Grignard reagents like 3-pentylmagnesium bromide are characterized by their high reactivity towards a variety of electrophiles due to the presence of a highly polar carbon-magnesium bond. They are sensitive to moisture and air, requiring anhydrous conditions for handling and reactions. The reactivity can be influenced by the nature of the solvent, the presence of additives or catalysts, and the structure of the Grignard reagent itself .
Aplicaciones Científicas De Investigación
-
General Uses in Organic Chemistry
- Field : Organic Chemistry
- Application : 3-Pentylmagnesium bromide is a Grignard reagent, which are commonly used in organic chemistry for the formation of carbon-carbon bonds .
- Method : Grignard reagents are typically prepared by the reaction of an alkyl or aryl halide with magnesium metal in the presence of an ether solvent .
- Outcome : The resulting Grignard reagents are highly reactive and can participate in a variety of reactions, such as the formation of alcohols, alkenes, and alkylated compounds .
-
Synthesis of Alkanes
- Field : Organic Synthesis
- Application : 3-Pentylmagnesium bromide can be used in the preparation of alkanes via Ni or Cu-catalyzed cross-coupling reaction with alkyl fluorides .
- Method : The Grignard reagent (3-Pentylmagnesium bromide) is reacted with an alkyl fluoride in the presence of a nickel or copper catalyst .
- Outcome : This reaction results in the formation of a new alkane .
-
Synthesis of Hydroxypiperidinones
- Field : Medicinal Chemistry
- Application : 3-Pentylmagnesium bromide can be used in the synthesis of hydroxypiperidinones via the addition-cyclization-deprotection process of aldimines .
- Method : The Grignard reagent (3-Pentylmagnesium bromide) is reacted with an aldimine. This reaction is followed by a cyclization and deprotection process .
- Outcome : This reaction results in the formation of hydroxypiperidinones, which are important building blocks in medicinal chemistry .
-
Surface Alkylation of H-Terminated Si (111)
- Field : Materials Science
- Application : 3-Pentylmagnesium bromide can be used for surface alkylation of H-terminated Si (111), by Si-C bond formation .
- Method : The Grignard reagent (3-Pentylmagnesium bromide) is reacted with H-terminated Si (111) to perform surface alkylation .
- Outcome : This reaction results in the formation of a Si-C bond on the surface of Si (111), which can be useful in the field of materials science .
-
Chemical Analysis and Solution Deposition
- Field : Analytical Chemistry
- Application : 3-Pentylmagnesium bromide solutions are used in chemical analysis and solution deposition .
- Method : The Grignard reagent (3-Pentylmagnesium bromide) is dissolved in an inorganic solvent such as THF, heptanes, hexanes, or diethyl ether .
- Outcome : The resulting solution can be used for various analytical procedures and solution deposition methods .
Safety And Hazards
Propiedades
IUPAC Name |
magnesium;pentane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXMTMRKGTVEPG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]CC.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306979 | |
| Record name | Bromo(1-ethylpropyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentylmagnesium bromide | |
CAS RN |
4852-26-0 | |
| Record name | Bromo(1-ethylpropyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bromo(pentan-3-yl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



